molecular formula C13H15ClN2O B1274144 4-Benzyloxyphenylhydrazine hydrochloride CAS No. 52068-30-1

4-Benzyloxyphenylhydrazine hydrochloride

Cat. No.: B1274144
CAS No.: 52068-30-1
M. Wt: 250.72 g/mol
InChI Key: OVNUPJXMCMTQCN-UHFFFAOYSA-N
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Description

4-Benzyloxyphenylhydrazine hydrochloride is a chemical compound with the molecular formula C13H15ClN2O. It is commonly used in various chemical reactions and research applications due to its unique properties. The compound appears as a cream to brown fluffy powder and is known for its stability under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxyphenylhydrazine hydrochloride typically involves the reaction of 4-benzyloxyaniline hydrochloride with sodium nitrite in the presence of hydrochloric acid at 0°C. This is followed by the addition of tin(II) chloride to the reaction mixture, which is maintained at 0°C throughout the process. The resulting product is then filtered and washed to obtain this compound with a high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. The use of advanced equipment and techniques helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxyphenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include sodium nitrite, hydrochloric acid, and tin(II) chloride. The reactions are typically carried out at low temperatures (0°C) to ensure the stability of the intermediate products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted phenylhydrazine compounds .

Scientific Research Applications

4-Benzyloxyphenylhydrazine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Benzyloxyphenylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and affect various biochemical processes. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Benzyloxyphenylhydrazine hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its stability under specific conditions and its versatility in scientific research make it a valuable compound in various fields .

Properties

IUPAC Name

(4-phenylmethoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c14-15-12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11;/h1-9,15H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNUPJXMCMTQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200049
Record name (4-(Benzyloxy)phenyl)hydrazine monohydrochloride
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Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52068-30-1
Record name Hydrazine, [4-(phenylmethoxy)phenyl]-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-(Benzyloxy)phenyl)hydrazine monohydrochloride
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Record name (4-(Benzyloxy)phenyl)hydrazine monohydrochloride
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Record name [4-(benzyloxy)phenyl]hydrazine monohydrochloride
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Record name 4-Benzyloxyphenylhydrazine hydrochloride
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Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (16.1 g) in water was added dropwise over a period of ca 0.75 h to a cold (salt-ice bath) stirred suspension of 4-benzyloxyaniline hydrochloride (50 g) in concentrated hydrochloric acid (120 ml). The temperature was kept between -6° and -12° during the addition and stirring was continued for 1 h at the same temperature. The mixture was filtered (Hyflo) and the filtrate cooled to ca -18°. The solution of the diazonium salt was then added to a cold (-12°) stirred solution of tin (II) chloride dihydrate (157.9 g) in concentrated hydrochloric acid (400 ml) over a period of ca 0.5 h. During the addition the temperature gradually rose to 0°, and subsequently stirring was continued for 2 h while allowing the reaction mixture to reach room temperature. Filtration of the suspension afforded a solid. This material was washed with anhydrous ether (750 ml) and dried at room temperature for ca 16 h to present the title compound as a powder (34.4 g) m.p. 165°-170°. T.l.c. (E), Rf 0.5.
Quantity
16.1 g
Type
reactant
Reaction Step One
[Compound]
Name
salt-ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4-benzyloxyaniline hydrochloride
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of sodium nitrite (3.8 g, 0.055 mol in 20 mL of H2O), is added dropwise to an ice cold stirring suspension of 4-benzyloxyaniline (13.0 g, 0.055 mol in 150 mL of concentrated HCl). The reaction mixture is stirred for 90 minutes at -8° to 10° C. A solution of SnCl2 ·2H2O (32.0 g, 0142 mol in 50 mL concentrated HCl) is added and stirred for i hour at 0° C. The reaction mixture is removed from the ice bath and is stirred at room temperature for 20 hours. The mixture is then filtered and washed with water to give 13.0 g (95% yield) of product, m.p. 182°-185° C.
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

By the procedure of Example 4, Step C, p-(benzyloxy)phenylhydrazine [generated from the hydrochloride by partitioning between ether and 1N Na2CO3. The p-(benzyloxy)phenylhydrazine hydrochloride was prepared from the corresponding aniline according to H. Stroh and G. Westphal, Chem. Ber., 96, 184 (1963)] was reacted with ethyl N-carbethoxyvalerimidate (from Example 4, Step B). After work-up, the residue was purified by flash chromatography on silica gel to give a 9% yield of the desired compound, homogeneous by TLC in 19.1 CH2Cl2 /CH3OH; mass spectrum (FAB) m/e 324 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To the suspension of 4-benzyloxyaniline (10 g) in concentrated hydrogen chloride (100 ml) was added dropwise a solution of sodium nitrite (3.2 g) in water (10 ml) over 10min at between −15 and −10° C., and then the mixture was stirred at 3° C. for 1 hr. To the mixture was added dropwise a solution of tin chloride (33.5 g) in concentrated hydrogen chloride (80 ml) at between −20 and −10° C. over 30 min, and then the mixture stirred at 0° C. for 1 hr.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
tin chloride
Quantity
33.5 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of sodium nitrite (3.8 g, 0.055 mol in 20 mL of H2O), is added dropwise to an ice cold stirring suspension of 4-benzyloxyaniline (13.0 g, 0.055 mol in 150 mL of concentrated HCl). The reaction mixture is stirred for 90 minutes at -8° to 10° C. A solution of SnCl2.2H2O (32.0 g, 0142 mol in 50 mL concentrated HCl) is added and stirred for 1 hour at 0° C. The reaction mixture is removed from the ice bath and is stirred at room temperature for 20 hours. The mixture is then filtered and washed with water to give 13.0 g (95% yield) of product, m.p. 182°-185° C.
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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